[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol
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Overview
Description
[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol typically involves multi-step organic reactions. One common approach includes the use of specific ligands and catalysts to facilitate the formation of the tetracyclic core. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol can be compared with other similar compounds, such as:
Phorbol esters: These compounds share a similar tetracyclic structure and are known for their biological activities.
Triterpenoids: These compounds also have complex cyclic structures and are studied for their diverse biological properties
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol |
InChI |
InChI=1S/C18H18O2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-20H,9-10H2/t15-,16-,17?,18?/m1/s1 |
InChI Key |
JRUAWKGGVJZZQC-MRLCAUJQSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)CO)CO |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CO)CO |
Origin of Product |
United States |
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